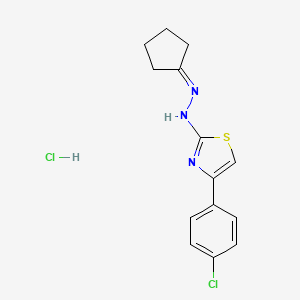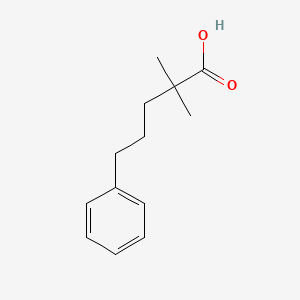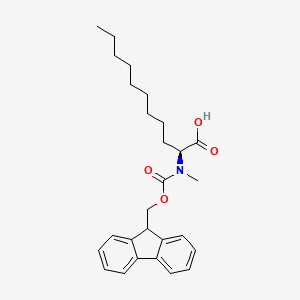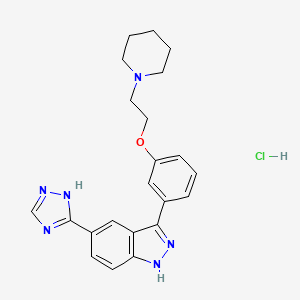
CPTH2 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El hidrocloruro de CPTH2 es un potente inhibidor de la actividad de la histona acetiltransferasa (HAT), específicamente dirigido a la proteína Gcn5. Las histonas acetiltransferasas son enzimas que agregan grupos acetilo a residuos específicos de lisina en las proteínas histonas, lo que puede aumentar la accesibilidad de la cromatina y regular la expresión génica . El hidrocloruro de CPTH2 se ha identificado como una molécula novedosa con efectos inhibitorios significativos sobre el crecimiento de ciertas cepas y ha mostrado potencial en varias aplicaciones de investigación científica .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del hidrocloruro de CPTH2 implica la reacción de 2-tiazolilhidrazona con ciclohexanona en presencia de ácido clorhídrico. Las condiciones de reacción normalmente incluyen una temperatura y un pH controlados para garantizar la formación del producto deseado .
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para el hidrocloruro de CPTH2 no están ampliamente documentados, el compuesto generalmente se produce en entornos de laboratorio controlados. El proceso implica el manejo cuidadoso de reactivos y disolventes para mantener la pureza y la estabilidad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
El hidrocloruro de CPTH2 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el anillo de tiazol y la porción de hidrazona .
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran hidrocloruro de CPTH2 incluyen ácido clorhídrico, etanol, dimetilsulfóxido (DMSO) y dimetilformamida (DMF). Las reacciones generalmente se llevan a cabo bajo condiciones de temperatura y pH controladas para garantizar los resultados deseados .
Principales Productos Formados
Los principales productos formados a partir de las reacciones que involucran hidrocloruro de CPTH2 incluyen varios derivados sustituidos que conservan la estructura principal del compuesto. Estos derivados a menudo se estudian por sus posibles actividades biológicas y efectos inhibitorios sobre las histonas acetiltransferasas .
Aplicaciones Científicas De Investigación
El hidrocloruro de CPTH2 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El hidrocloruro de CPTH2 ejerce sus efectos inhibiendo la actividad de la histona acetiltransferasa Gcn5. Esta inhibición conduce a una disminución de la acetilación de la histona H3 en residuos de lisina específicos, lo que a su vez afecta la accesibilidad de la cromatina y la regulación de la expresión génica . El compuesto también induce apoptosis y disminuye la invasión de ciertas líneas celulares cancerosas al inhibir la actividad de la acetiltransferasa p300 .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido Anacárdico: Otro inhibidor de histonas acetiltransferasas que se dirige a múltiples HAT, incluidos p300 y PCAF.
Garcinol: Un compuesto natural que inhibe la actividad de p300 y PCAF, similar al hidrocloruro de CPTH2.
Curcumina: Conocida por sus efectos inhibitorios sobre las histonas acetiltransferasas y sus posibles aplicaciones terapéuticas en el tratamiento del cáncer.
Unicidad
El hidrocloruro de CPTH2 es único en su inhibición selectiva de la histona acetiltransferasa Gcn5, convirtiéndolo en una herramienta valiosa para estudiar los roles específicos de Gcn5 en la regulación génica y la accesibilidad de la cromatina . Su capacidad para inducir apoptosis y disminuir la invasión de ciertas líneas celulares cancerosas destaca aún más su potencial como agente terapéutico .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N-(cyclopentylideneamino)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3S.ClH/c15-11-7-5-10(6-8-11)13-9-19-14(16-13)18-17-12-3-1-2-4-12;/h5-9H,1-4H2,(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVWZAKKCNHATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2653716.png)
![1-(4-Chlorophenyl)-4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione](/img/structure/B2653717.png)
![2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate](/img/structure/B2653718.png)


![N-(3-(1-propyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide hydrochloride](/img/structure/B2653723.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2653724.png)
![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2653731.png)
![N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2653733.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2653735.png)

![[S-(R*,R*)]-8,9-bis[2-(acetyloxy)propyl]-5,12-dihydroxy-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione](/img/structure/B2653738.png)

